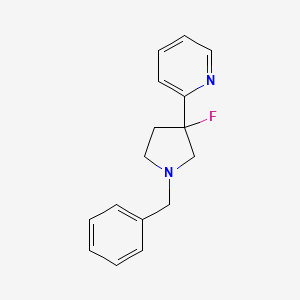

1-(3-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol

説明

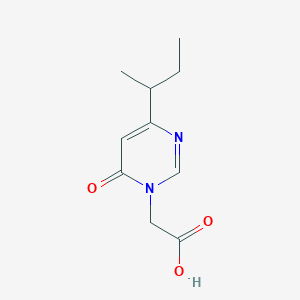

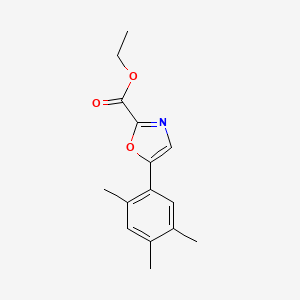

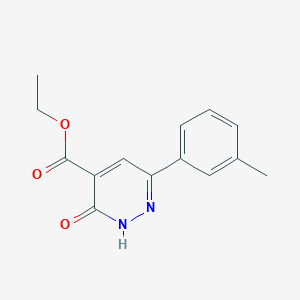

1-(3-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol, or 1-AEP, is a small molecule that is used in a variety of scientific research applications. It is a derivative of the amino acid pyrrolidine and is a chiral molecule with two distinct enantiomers. This molecule has a wide range of applications in lab experiments due to its unique properties, including its ability to form hydrogen bonds and its stability in aqueous solutions.

科学的研究の応用

Medicinal Chemistry and Drug Development

Compounds containing structures similar to "1-(3-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol" have been investigated for their potential in drug development. For example, studies on compounds with 3-methoxy-2-aminopyridine moieties have revealed their significance in designing inhibitors targeting oncogenic kinases, such as bRAF, due to their high ligand efficiency and favorable ADME profiles. These compounds have been modified to reduce safety risks, including mutagenicity and drug-drug interactions (DDIs) resulting from metabolic oxidation, by altering the electron density of the 3-methoxy-2-aminopyridine ring or blocking the reactive site post-metabolism (Palmer et al., 2012).

Supramolecular Chemistry

Research in supramolecular chemistry has led to the development of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents (SRs) through palladium-catalyzed cross-coupling reactions. These compounds, characterized by single-crystal X-ray crystallography, show potential in creating self-complementary hydrogen-bonding motifs in solid-state structures, facilitating the development of novel crystalline materials (Aakeröy et al., 2007).

Organic Synthesis

In the field of organic synthesis, the focus has been on creating N-acyl-thiazolidine-4-carboxylic acid derivatives through the interaction with aminopyridines. These compounds have shown significant effects on learning and memory processes in experimental models, indicating their capability to influence the central cholinergic system. This highlights their potential for developing therapeutic agents targeting neurological conditions (Krichevskii et al., 2007).

Antimicrobial Agents

Compounds with amino- and hydroxy-substituted cyclic amino groups, such as those related to "this compound," have been synthesized and assessed for their antibacterial properties. For instance, derivatives of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues have demonstrated significant in vitro and in vivo antibacterial activity, suggesting their potential as novel antibacterial agents (Egawa et al., 1984).

特性

IUPAC Name |

1-(3-aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-2-16-10-7-14(6-9(10)15)11-8(12)4-3-5-13-11/h3-5,9-10,15H,2,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNYSCYXEBKYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1O)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491900.png)